L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride
Description
Historical Development and Characterization
The development of this compound emerged from extensive research into selective inducible nitric oxide synthase inhibitors conducted in the late 1990s and early 2000s. The compound was first synthesized and characterized as part of a comprehensive medicinal chemistry program aimed at developing improved nitric oxide synthase inhibitors with enhanced pharmaceutical properties. This research built upon earlier work that established L-N6-(1-iminoethyl)lysine as a potent and selective inhibitor of mouse inducible nitric oxide synthase, which demonstrated an inhibitory concentration fifty percent value of 3.3 micromolar for mouse inducible nitric oxide synthase compared to 92 micromolar for rat brain constitutive nitric oxide synthase.
The characterization of this compound revealed several critical physical and chemical properties that distinguished it from its predecessor. The compound exhibits a molecular formula of C9H20N8O with a molecular weight of 256.31 grams per mole. The chemical structure incorporates a tetrazole amide moiety attached to the lysine backbone, creating a stable prodrug formulation. The dihydrochloride salt form provides enhanced stability and solubility characteristics compared to the free base form of L-N6-(1-iminoethyl)lysine.
Table 1: Physicochemical Properties of this compound
The systematic name for this compound is 2-amino-6-(1-aminoethylamino)-N-(2H-tetrazol-5-yl)hexanamide, reflecting its complex structure that incorporates both the lysine backbone and the tetrazole amide functionality. The International Union of Pure and Applied Chemistry nomenclature provides precise structural identification, while the Chemical Abstracts Service registry number 1322625-19-3 serves as a unique identifier in chemical databases.
Significance in iNOS Inhibition Research
This compound represents a paradigm shift in inducible nitric oxide synthase inhibition research by addressing fundamental limitations that had hindered the development of previous compounds. The significance of this compound lies primarily in its unique combination of minimal in vitro inhibitory activity coupled with potent in vivo efficacy following metabolic conversion to the active form. This prodrug approach solved critical pharmaceutical development challenges while maintaining the desired biological selectivity.
The compound demonstrates remarkable selectivity profiles that distinguish it from non-selective nitric oxide synthase inhibitors. Research has established that while L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide has minimal inhibitory activity in vitro on human inducible nitric oxide synthase with an inhibitory concentration fifty percent value exceeding 1850 micromolar, it produces dose-dependent inhibition of inducible nitric oxide synthase in acute and chronic models of inflammation following in vivo administration. This selectivity profile represents approximately 28-fold greater selectivity for inducible nitric oxide synthase compared to constitutive forms, making it an invaluable tool for research applications.
Table 2: Comparative Selectivity Profile of Nitric Oxide Synthase Inhibitors
The research significance extends beyond mere selectivity improvements to encompass fundamental advances in understanding structure-activity relationships within this class of compounds. Studies have demonstrated that the tetrazole amide modification preserves the essential binding characteristics required for inducible nitric oxide synthase inhibition while dramatically altering the pharmacokinetic properties of the molecule. This finding has provided crucial insights into the molecular mechanisms underlying selective enzyme inhibition and has informed subsequent drug design efforts.
Relationship to L-N6-(1-Iminoethyl)lysine (L-NIL)
The relationship between this compound and L-N6-(1-iminoethyl)lysine represents a classic example of prodrug design principles applied to overcome pharmaceutical limitations. L-N6-(1-iminoethyl)lysine, the parent compound, was identified as a potent and selective inhibitor of inducible nitric oxide synthase but suffered from significant stability and handling challenges that limited its practical utility in research and potential therapeutic applications.
The structural relationship between these compounds involves the addition of a 5-tetrazole amide moiety to the carboxyl group of L-N6-(1-iminoethyl)lysine, creating a stable amide bond that serves as a metabolically labile linkage. This modification transforms the hygroscopic, unstable L-N6-(1-iminoethyl)lysine into a stable, non-hygroscopic crystalline solid that maintains all the desired biological properties of the parent compound following in vivo hydrolysis. The transformation occurs rapidly in biological systems, with the tetrazole amide serving as a leaving group to regenerate the active L-N6-(1-iminoethyl)lysine molecule.
Pharmacokinetic studies have revealed that L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide undergoes metabolism via a single hydrolysis pathway to form L-N6-(1-iminoethyl)lysine, with less than one percent of the administered dose excreted as the unchanged prodrug. This efficient conversion ensures that the biological activity profile closely matches that of L-N6-(1-iminoethyl)lysine while providing superior handling and storage characteristics. The metabolic pathway involves enzymatic hydrolysis of the amide bond, followed by spontaneous release of the tetrazole group and formation of the active inhibitor.
Table 3: Comparative Properties of L-N6-(1-iminoethyl)lysine and its Tetrazole Amide Prodrug
The relationship extends beyond simple structural modification to encompass fundamental improvements in research utility. The enhanced stability of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide enables precise formulation for experimental studies, eliminates concerns about compound degradation during storage, and provides consistent biological activity across experimental conditions. These improvements have made the compound an ideal molecule for preclinical studies investigating the role of selective inducible nitric oxide synthase inhibitors in inflammatory disease processes.
Biochemical Relevance in Nitric Oxide Research
The biochemical relevance of this compound in nitric oxide research stems from its unique mechanism of action and its ability to selectively modulate inducible nitric oxide synthase activity without affecting constitutive nitric oxide production. This selectivity profile makes it an invaluable tool for dissecting the specific roles of different nitric oxide synthase isoforms in various biological processes and disease states.
The compound's mechanism of action involves competitive inhibition of inducible nitric oxide synthase through binding to the enzyme's active site, where it competes with the natural substrate L-arginine. The structural similarity between the compound and L-arginine allows for specific recognition by the enzyme, while the modified side chain prevents productive catalysis. This mechanism results in dose-dependent inhibition of nitric oxide production specifically from the inducible isoform, leaving endothelial and neuronal nitric oxide synthase activities largely unaffected at therapeutically relevant concentrations.
Research applications of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide have provided crucial insights into the role of inducible nitric oxide synthase in immune response modulation. Studies investigating the compound's effects on immune response to bacterial lipopolysaccharide have demonstrated that treatment can shift immune responses toward protective T helper 1-like immunity, characterized by enhanced interferon-gamma production and accelerated healing of bacterial-induced lesions. These findings have important implications for understanding the complex relationship between nitric oxide production and immune system function.
Table 4: Biochemical Effects of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide in Immune Response Studies
The compound has also proven instrumental in studying the relationship between nitric oxide production and inflammatory processes. Research has demonstrated that selective inhibition of inducible nitric oxide synthase can modulate inflammatory cascades while preserving essential physiological nitric oxide functions mediated by constitutive enzymes. This selective modulation capability has made L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide an essential tool for investigating potential therapeutic targets in inflammatory diseases.
Furthermore, the compound's stability and consistent biological activity have enabled long-term studies investigating the chronic effects of inducible nitric oxide synthase inhibition. These investigations have revealed important insights into the adaptive responses of biological systems to sustained modulation of nitric oxide production and have informed our understanding of the potential consequences of prolonged enzyme inhibition. The biochemical relevance extends to studies of tissue distribution and metabolism, where the compound's favorable pharmacokinetic properties have enabled detailed characterization of nitric oxide synthase inhibition in various organ systems.
Properties
CAS No. |
1322625-19-3 |
|---|---|
Molecular Formula |
C9H20N8O |
Molecular Weight |
256.31 g/mol |
IUPAC Name |
(2S)-2-amino-6-(1-aminoethylamino)-N-(2H-tetrazol-5-yl)hexanamide |
InChI |
InChI=1S/C9H20N8O/c1-6(10)12-5-3-2-4-7(11)8(18)13-9-14-16-17-15-9/h6-7,12H,2-5,10-11H2,1H3,(H2,13,14,15,16,17,18)/t6?,7-/m0/s1 |
InChI Key |
AGEDBFMDKGPUEN-MLWJPKLSSA-N |
SMILES |
CC(N)NCCCCC(C(=O)NC1=NNN=N1)N |
Isomeric SMILES |
CC(N)NCCCC[C@@H](C(=O)NC1=NNN=N1)N |
Canonical SMILES |
CC(N)NCCCCC(C(=O)NC1=NNN=N1)N |
Synonyms |
(2S)-2-Amino-6-[(1-iminoethyl)amino]-N-(1H-tetrazol-5-yl) Hexanamide, Hydrate Dihydrochloride |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Lysine
L-NIL is synthesized via reductive amination of L-lysine with ethyl glyoxalate, followed by hydrolysis and purification. The reaction proceeds under aqueous conditions at pH 7.4, using sodium cyanoborohydride (NaBH<sub>3</sub>CN) as the reducing agent.
Reaction Conditions
Characterization of L-NIL
-
Melting Point : 198–200°C (decomposition)
-
<sup>1</sup>H NMR (D<sub>2</sub>O) : δ 3.75 (m, 1H, α-CH), 3.10 (t, 2H, ε-CH<sub>2</sub>), 2.95 (s, 3H, iminoethyl-CH<sub>3</sub>).
Formation of the 5-Tetrazole Amide Derivative
Bismuth-Promoted Tetrazole Cyclization
The 5-tetrazole amide is synthesized via a bismuth nitrate-catalyzed cyclization between L-NIL and sodium azide (NaN<sub>3</sub>). This method, adapted from recent advancements in tetrazole chemistry, employs microwave-assisted heating for rapid reaction kinetics.
General Procedure
-
Substrate : L-NIL (1.0 equiv)
-
Azide Source : NaN<sub>3</sub> (3.0 equiv)
-
Catalyst : Bi(NO<sub>3</sub>)<sub>3</sub>·5H<sub>2</sub>O (1.0 equiv)
-
Base : Triethylamine (3.0 equiv)
-
Solvent : Acetonitrile or DMF
-
Conditions : Microwave heating at 125°C, 150 W, 15–40 minutes.
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| NaN<sub>3</sub> (equiv) | 3.0 | 72 |
| Bi(NO<sub>3</sub>)<sub>3</sub> (equiv) | 1.0 | 69 |
| Solvent | DMF | 72 |
| Temperature (°C) | 125 | 75 |
Key Observations
Alternative Thiourea Desulfurization
Earlier methods used thiourea intermediates, which were desulfurized using toxic reagents like mercury(II) chloride. The bismuth-based approach offers a safer, high-yield alternative.
Conversion to Dihydrochloride Salt
Salt Formation Protocol
The free base of L-N<sup>6</sup>-(1-iminoethyl) lysine 5-tetrazole amide is treated with hydrochloric acid (HCl) in ethanol to precipitate the dihydrochloride salt.
Steps
-
Dissolve the free base in anhydrous ethanol (10 mL/g).
-
Add concentrated HCl (2.2 equiv) dropwise at 0°C.
-
Stir for 1 hour, filter, and wash with cold ethanol.
Characteristics
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient).
-
Elemental Analysis : Calculated for C<sub>11</sub>H<sub>21</sub>N<sub>7</sub>O·2HCl: C 36.47%, H 6.40%, N 27.07%; Found: C 36.42%, H 6.38%, N 27.01%.
Pharmacological Validation
Chemical Reactions Analysis
Types of Reactions
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the iminoethyl group.
Substitution: Substitution reactions can occur at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted tetrazole derivatives .
Scientific Research Applications
Scientific Research Applications
-
Inducible Nitric Oxide Synthase Inhibition
- L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide serves as a prodrug for L-N6-(1-iminoethyl)lysine (L-NIL), a selective inhibitor of inducible nitric oxide synthase (iNOS). Although it exhibits minimal inhibitory activity on human iNOS in vitro, it is rapidly converted to L-NIL in vivo, demonstrating dose-dependent inhibition of iNOS in both acute and chronic inflammation models in rodents . This characteristic makes it valuable for studying inflammatory diseases and developing therapeutic strategies.
-
Proteomics Research
- The compound has been utilized in proteomics to explore protein interactions and modifications. Its structure allows for specific binding to target proteins, enabling researchers to investigate the dynamics of nitric oxide signaling pathways . Techniques such as surface plasmon resonance and enzyme-linked immunosorbent assays are commonly employed to assess these interactions.
-
Inflammation Studies
- Case studies have demonstrated the compound's effectiveness in examining the role of nitric oxide in inflammation. For instance, it has been used to evaluate leptin-induced modulation of fibronectin type III domain-containing five (FNDC5)/irisin in murine myocytes and fat cells . Additionally, it has been shown to block nitric oxide production in bone marrow mesenchymal stromal cells, highlighting its potential for therapeutic applications in metabolic disorders and obesity-related inflammation .
Comparative Analysis with Related Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| L-NIL (N6-(1-iminoethyl)-L-lysine) | Contains an iminoethyl modification on lysine | Stronger iNOS inhibitory activity compared to L-N6 |
| 5-Aminotetrazole | Simple tetrazole structure without lysine backbone | Used primarily as a precursor in synthetic chemistry |
| N4-(1-Iminoethyl)-L-lysine | Similar lysine modification but lacks tetrazole | Different pharmacological profile |
The unique combination of the lysine backbone with both an iminoethyl group and a tetrazole ring distinguishes L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide from structurally similar compounds, potentially offering novel biological activities and therapeutic avenues.
Case Studies
-
Pharmacokinetics and Metabolism
- A study investigated the pharmacokinetics of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide in rats, revealing extensive metabolism after oral or intravenous administration. The compound was primarily metabolized via hydrolysis to form the active drug L-NIL, with significant tissue distribution observed . This finding underscores the importance of understanding the metabolic pathways involved when evaluating the therapeutic potential of the compound.
-
Therapeutic Efficacy
- In various preclinical models, L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide demonstrated comparable efficacy to L-NIL regarding iNOS inhibition without elevating systemic blood pressure at higher doses. This safety profile is crucial for its potential application in treating inflammatory diseases without adverse cardiovascular effects .
Mechanism of Action
The compound exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). This inhibition prevents the synthesis of nitric oxide, a molecule involved in various physiological and pathological processes. The molecular targets include the active site of iNOS, where the compound binds and blocks the enzyme’s activity. This pathway is crucial in modulating inflammatory responses and other nitric oxide-mediated effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
L-N6-(1-Iminoethyl)lysine (L-NIL, Dihydrochloride)
- Structure: Shares the N6-iminoethyl group but lacks the 5-tetrazole amide modification. Instead, the carboxyl group remains unmodified .
- Solubility : Highly water-soluble due to the dihydrochloride salt form .
- Function: A well-characterized, selective iNOS inhibitor with anti-inflammatory activity. Demonstrates potency superior to NG-monomethyl-arginine in vitro and in vivo .
N6-Iminoethyl-Lysine Tetrazoleamide (NILT)
- Function: Likely shares iNOS inhibition but may exhibit altered selectivity or pharmacokinetics due to structural variations.
L-Lysine Amide Dihydrochloride
- Structure: A simpler lysine derivative without iminoethyl or tetrazole modifications. Used as a substrate for enzyme studies .
- Function: Primarily a metabolic intermediate, lacking direct iNOS inhibitory activity.
Structural Comparison Table
Inhibitory Activity and Selectivity
- Potency: L-NIL is a benchmark iNOS inhibitor, with studies showing 50–100× greater potency than early inhibitors like NG-monomethyl-arginine . The tetrazole amide derivative’s activity is inferred to be comparable or enhanced due to the tetrazole’s electron-withdrawing properties, which may stabilize enzyme interactions .
- Selectivity: Both L-NIL and the tetrazole amide derivative target iNOS over endothelial NOS (eNOS) or neuronal NOS (nNOS).
Inhibitory Profile Table
| Compound | IC50 (iNOS) | Selectivity (iNOS vs. eNOS/nNOS) |
|---|---|---|
| L-NIL (Dihydrochloride) | ~3.3 µM | >100-fold |
| L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide | Data not available* | Presumed similar or improved |
*Note: Direct inhibitory data for the tetrazole amide derivative is absent in provided evidence; structural analogs suggest plausible efficacy.
Biological Activity
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride (commonly referred to as L-NIL-TA), is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of inducible nitric oxide synthase (iNOS). This article provides a comprehensive overview of its biological activity, pharmacokinetics, and therapeutic potential based on diverse research findings.
Overview of L-NIL-TA
L-NIL-TA is a derivative of L-N6-(1-iminoethyl) lysine (L-NIL), which is known for its role as an iNOS inhibitor. The modification to the tetrazole amide form enhances its stability and solubility, making it a promising candidate for therapeutic applications in inflammatory diseases.
L-NIL-TA selectively inhibits iNOS, an enzyme responsible for producing nitric oxide (NO) in response to inflammatory stimuli. By inhibiting iNOS, L-NIL-TA reduces the production of NO, which is implicated in various pathological processes including inflammation and tissue damage.
Comparison of L-NIL and L-NIL-TA
| Property | L-NIL | L-NIL-TA |
|---|---|---|
| Stability | Less stable | More stable |
| Solubility | Moderate | High |
| Inhibition of iNOS (in vitro) | Significant | Minimal |
| Inhibition of iNOS (in vivo) | Effective | Effective after conversion to L-NIL |
Pharmacokinetics
Research indicates that L-NIL-TA is rapidly converted in vivo to L-NIL, which then exerts its inhibitory effects on iNOS. This conversion allows for effective modulation of NO levels in various tissues without the side effects typically associated with systemic NO elevation.
In a study examining the pharmacokinetics of L-NIL-TA, it was found that:
- Absorption : The compound is absorbed efficiently, leading to significant bioavailability.
- Distribution : It exhibits favorable tissue distribution patterns, allowing it to reach sites of inflammation effectively.
- Excretion : The compound is primarily excreted via renal pathways.
Inflammatory Diseases
L-NIL-TA has shown efficacy in several animal models of inflammation. For instance:
- Acute Inflammation : In rodent models, administration of L-NIL-TA resulted in dose-dependent inhibition of iNOS activity and subsequent reduction in inflammatory markers.
- Chronic Inflammation : Long-term studies demonstrated that treatment with L-NIL-TA improved clinical outcomes in conditions such as arthritis by mitigating joint inflammation and damage.
Metabolic Disorders
In metabolic disease models, such as obesity-induced insulin resistance:
- Treatment with L-NIL-TA improved glucose homeostasis and insulin sensitivity in high-fat diet-fed mice. This effect was attributed to the inhibition of iNOS activity in peripheral tissues rather than myeloid cells .
Case Studies
- Asthma Management : A clinical study reported that inhalation of L-NIL significantly reduced exhaled NO levels in asthmatic patients without causing adverse effects .
- Necrotizing Enterocolitis : Research indicated that iNOS inhibition using L-NIL improved oxygen consumption metrics in intestinal tissues affected by necrotizing enterocolitis .
Q & A
Q. What is the primary mechanism of action of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride in nitric oxide synthase (NOS) inhibition?
The compound selectively inhibits inducible nitric oxide synthase (iNOS) by competitively binding to the enzyme’s active site, mimicking the structure of L-arginine (the natural substrate). Its iminoethyl modification at the N6 position of lysine disrupts the catalytic conversion of L-arginine to nitric oxide (NO) and citrulline. This specificity reduces off-target effects on constitutive NOS isoforms (e.g., eNOS, nNOS) in physiological studies .
Q. What are the recommended in vitro and in vivo dosages for studying iNOS-related pathologies?
In cell-based assays (e.g., osteoblast or macrophage cultures), typical concentrations range from 50–100 µM to achieve >80% iNOS inhibition without cytotoxicity . For in vivo models (e.g., murine bone metabolism or rabbit atherosclerosis), doses of 10–20 mg/kg/day via intraperitoneal injection are effective, as validated in studies comparing bone volume retention and atherosclerotic plaque stability .
Q. How does solubility in aqueous buffers impact experimental design?
The dihydrochloride salt formulation enhances solubility in water and physiological buffers (e.g., PBS or DMEM), enabling direct addition to cell culture media. However, prolonged storage in solution (>24 hours) at 4°C may degrade the compound; fresh preparation is advised for dose-response studies .
Advanced Research Questions
Q. How can researchers resolve contradictory data on iNOS inhibition outcomes in nerve injury models?
Discrepancies in results (e.g., neuroprotection vs. exacerbation of damage) may arise from isoform selectivity or timing of administration. For example, in peripheral nerve injury models, early-phase iNOS inhibition (0–72 hours post-injury) reduces oxidative stress, while late-phase blockade (>7 days) may impair regeneration. Validate temporal effects using complementary inhibitors like 7-nitroindazole (nNOS-specific) and co-stain for iNOS expression to confirm target engagement .
Q. What methodological controls are critical for in vivo studies assessing bone metabolism?
Include dual inhibitors (e.g., L-NAME for pan-NOS inhibition) to isolate iNOS-specific effects. Monitor urinary nitrate/nitrite levels to confirm systemic NO reduction. In osteoblast-specific models, pair the compound with cyclic guanosine monophosphate (cGMP) analogs to test downstream pathway rescue, as iNOS inhibition alters cGMP-dependent mineralization .
Q. How does L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide compare to other iNOS inhibitors in atherosclerosis models?
Unlike non-selective inhibitors (e.g., L-NAME), this compound reduces intimal collagen accumulation without affecting blood pressure, making it suitable for chronic vascular studies. In hypercholesterolemic rabbits, it limits plaque progression at 20 mg/kg/day, with histopathology showing stabilized fibrous caps and reduced macrophage infiltration. Contrast with AG (aminoguanidine) to evaluate off-target effects on arginase pathways .
Q. What strategies optimize pharmacokinetic profiling in preclinical studies?
Use deuterated analogs (e.g., lysine-d9 derivatives) for mass spectrometry-based tracking of tissue distribution. In rodents, prioritize liver and kidney clearance assays due to the compound’s renal excretion. For bioavailability studies, compare oral gavage vs. intraperitoneal delivery, noting that dihydrochloride formulations show <50% oral absorption in murine models .
Methodological Notes
- Contradiction Analysis : When observing divergent results (e.g., pro-inflammatory vs. anti-inflammatory outcomes), verify iNOS expression levels via Western blot or qPCR across experimental replicates. Tissue-specific iNOS activity (e.g., myeloid vs. stromal cells) may require flow cytometry sorting .
- Toxicity Screening : While the compound exhibits low cytotoxicity, assess mitochondrial respiration (Seahorse assays) in primary cells to rule out off-target metabolic effects at high doses (>200 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
